Product packaging for Olmesartan-d4 Medoxomil(Cat. No.:CAS No. 1127298-55-8)

Olmesartan-d4 Medoxomil

Cat. No.: B141936
CAS No.: 1127298-55-8
M. Wt: 562.6 g/mol
InChI Key: UQGKUQLKSCSZGY-WQKXEYJYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rationale for Deuteration in Modern Pharmaceutical Science

Deuteration, the substitution of hydrogen with its heavier isotope deuterium (B1214612), has emerged as a significant strategy in pharmaceutical sciences for several key reasons. nih.gov The fundamental principle behind this is the kinetic isotope effect (KIE). assumption.edu The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. deutramed.com This increased bond strength can, in some instances, slow down the metabolic breakdown of a drug at specific sites targeted by enzymes. deutramed.com

This can lead to several potential benefits:

Improved Pharmacokinetic Profiles: By reducing the rate of metabolism, deuteration can lead to a longer drug half-life in the body. deutramed.com This may allow for less frequent dosing. nih.gov

Enhanced Safety and Tolerability: Slower metabolism can decrease the formation of potentially reactive or toxic metabolites. nih.gov It can also reduce the potential for drug-drug interactions. deutramed.com

Stabilization of Chiral Centers: Deuteration at a chiral center can sometimes inhibit the interconversion of enantiomers, which is crucial when one enantiomer is more active or has a better safety profile than the other. deutramed.commusechem.com

The strategic placement of deuterium atoms can therefore be a powerful tool to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. hwb.gov.in

Overview of Stable Isotope-Labeled Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards. nih.govscispace.com An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to samples. It is used to correct for variations that can occur during sample preparation and analysis, such as extraction losses, matrix effects, and fluctuations in instrument response. nih.govcrimsonpublishers.com

SIL internal standards are ideal because their chemical and physical behavior is nearly identical to the unlabeled analyte. acanthusresearch.com This co-elution during chromatography and similar ionization efficiency in the mass spectrometer allows for highly accurate and precise quantification of the drug or its metabolites in complex biological matrices like plasma and urine. nih.govnih.gov While other structural analogs can be used as internal standards, SILs, including deuterated compounds, generally provide superior assay performance. nih.govscispace.com

Historical Context and Evolution of Deuterated Angiotensin II Receptor Blockers in Research

The development of angiotensin II receptor blockers (ARBs), also known as sartans, was a significant advancement in the treatment of hypertension and other cardiovascular diseases. wikipedia.orgnih.gov The journey began with the understanding of the renin-angiotensin system and the role of angiotensin II in regulating blood pressure. wikipedia.org The first orally active, nonpeptide ARB, losartan, was approved for clinical use in 1995, a result of rational drug design. wikipedia.org

Following the success of losartan, several other ARBs were developed, including olmesartan (B1677269) medoxomil, which was developed by Sankyo in 1995 and marketed in 2002. wikipedia.org As analytical techniques became more sophisticated, the need for highly accurate methods to study the pharmacokinetics and metabolism of these drugs grew. This led to the synthesis and use of deuterated versions of ARBs as internal standards in bioanalytical assays. The use of deuterated ARBs has become a standard practice in pharmacokinetic research and clinical drug monitoring, allowing for precise measurement of drug concentrations in biological fluids.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H30N6O6 B141936 Olmesartan-d4 Medoxomil CAS No. 1127298-55-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N6O6/c1-5-8-23-30-25(29(3,4)38)24(27(36)39-16-22-17(2)40-28(37)41-22)35(23)15-18-11-13-19(14-12-18)20-9-6-7-10-21(20)26-31-33-34-32-26/h6-7,9-14,38H,5,8,15-16H2,1-4H3,(H,31,32,33,34)/i11D,12D,13D,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGKUQLKSCSZGY-WQKXEYJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2C(=O)OCC3=C(OC(=O)O3)C)C(C)(C)O)CCC)[2H])[2H])C4=CC=CC=C4C5=NNN=N5)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Chemistry and Isotopic Characterization of Olmesartan D4 Medoxomil

Design and Stereoselective Synthesis of Deuterated Olmesartan (B1677269) Medoxomil

The synthesis of Olmesartan-d4 Medoxomil is a multi-step process that can be adapted from established methods for the non-deuterated parent compound. A common strategy involves the preparation of key intermediates, followed by their condensation and subsequent modification to yield the final product. wdh.ac.idnih.gov

A novel synthetic route can afford Olmesartan medoxomil with a purity of over 99.0% and a 60% yield. nih.gov A key step in many syntheses of olmesartan and its analogs is the formation of the imidazole (B134444) ring system. wdh.ac.id One approach involves the reaction of diaminomaleonitrile (B72808) with trimethylorthobutyrate to form an imidazole-4,5-dicarbonitrile, which is then hydrolyzed and esterified. wdh.ac.id Another method starts from ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate, which undergoes hydrolysis and lactonization. nih.gov

The stereoselective aspect of the synthesis is crucial for obtaining the desired isomer. While specific details on the stereoselective synthesis of the d4 variant are not extensively published, methods for the parent compound, such as those reported by Konoike and co-workers, can be adapted. wdh.ac.id These methods often employ chiral catalysts or auxiliaries to control the stereochemistry at key reaction steps.

Isotopic Incorporation Strategies and Efficiency Assessment

The introduction of deuterium (B1214612) into the Olmesartan Medoxomil structure can be achieved through various methods. One common strategy is hydrogen-deuterium exchange, which can be catalyzed by acids or bases. acanthusresearch.com This involves exposing the molecule or a precursor to a deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (B129727) (CD₃OD), under conditions that promote the exchange of protons for deuterons at specific positions. acanthusresearch.com For example, deuterium labeling at the 1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl moiety can be achieved through acid-mediated hydrogen-deuterium exchange.

Another approach is to use deuterated building blocks in the synthesis. This involves incorporating deuterium into one of the key intermediates before the final assembly of the Olmesartan Medoxomil molecule. This method can provide more specific and controlled labeling.

The efficiency of isotopic incorporation is a critical parameter. High isotopic purity is desirable, often exceeding 98%. pharmascholars.compharmaffiliates.com The efficiency can be assessed using techniques like mass spectrometry and NMR spectroscopy, which can determine the percentage of molecules that have been successfully labeled with deuterium.

Comprehensive Spectroscopic and Chromatographic Characterization

A thorough characterization of this compound is essential to confirm its identity, purity, and isotopic labeling. This involves a combination of spectroscopic and chromatographic techniques.

Mass Spectrometry (MS) for Isotopic Purity and Molecular Weight Confirmation

Mass spectrometry is a primary tool for characterizing deuterated compounds. It allows for the precise determination of the molecular weight, which will be higher than the non-deuterated analog due to the presence of deuterium. For this compound (C₂₉H₂₆D₄N₆O₆), the expected molecular weight is approximately 562.61 g/mol , compared to 558.59 g/mol for the non-deuterated form. pharmaffiliates.com

MS is also used to assess isotopic purity by analyzing the distribution of isotopologues. High-resolution mass spectrometry can provide very accurate mass measurements, further confirming the elemental composition and the number of deuterium atoms incorporated. benthamdirect.com Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting ions, which can help to confirm the location of the deuterium labels. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Abundance

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ²H NMR, is invaluable for determining the precise location of the deuterium atoms within the molecule. In ¹H NMR, the absence of signals at specific chemical shifts where protons would normally appear indicates that they have been replaced by deuterium. wisdomlib.orgwjpr.net Conversely, ²H NMR will show signals corresponding to the positions of the deuterium atoms. nih.gov

Quantitative NMR (qNMR) can be used to determine the abundance of the deuterated species and to quantify the drug in formulations. wisdomlib.orgwjpr.net For example, a study on Olmesartan medoxomil used specific ¹H-NMR signals to accurately determine its concentration in tablets. wisdomlib.org

High-Resolution Chromatography for Chemical Purity and Impurity Profiling

High-performance liquid chromatography (HPLC) is a standard method for assessing the chemical purity of this compound and for identifying and quantifying any impurities. google.comresearchgate.net A validated stability-indicating HPLC method can separate the active pharmaceutical ingredient from its degradation products and synthesis-related impurities. infona.pl

HPLC methods for olmesartan often use a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net The use of a diode array detector allows for the monitoring of the elution profile at multiple wavelengths, which can aid in the identification of different components. infona.pl HPLC methods have been developed that can achieve high purity levels for Olmesartan medoxomil, in some cases exceeding 99.7%. google.com

Stability Assessment of Deuterium Labeling Under Various Conditions

The stability of the deuterium label is a critical consideration, as its loss can compromise the accuracy of studies using the labeled compound. sigmaaldrich.com Deuterium labels can potentially be lost through exchange with protons from the solvent or matrix. acanthusresearch.com Therefore, it is important to assess the stability of the label under various conditions that the compound may be exposed to during storage and analysis.

Stability studies typically involve storing the compound in different solvents (e.g., aqueous buffers, organic solvents) and at various pH levels and temperatures. sigmaaldrich.com The isotopic integrity is then monitored over time using mass spectrometry to detect any loss of deuterium. The position of the deuterium label is important for its stability; labels on carbon atoms are generally more stable than those on heteroatoms like oxygen or nitrogen. acanthusresearch.com Studies have shown that Olmesartan medoxomil suspensions can be stable for extended periods when stored under appropriate conditions. nih.gov

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Chemical Purity (%)
Olmesartan MedoxomilC₂₉H₃₀N₆O₆558.59>99.0 nih.gov
This compoundC₂₉H₂₆D₄N₆O₆562.6198.83 medchemexpress.com
OlmesartanC₂₄H₂₆N₆O₃446.5096.71 pharmascholars.com
Olmesartan-d4C₂₄H₂₂D₄N₆O₃450.5398.71 pharmascholars.com

Advanced Bioanalytical Methodologies Employing Olmesartan D4 Medoxomil

Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Olmesartan (B1677269) Quantification

LC-MS/MS has become the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high selectivity, sensitivity, and speed. nih.govfrontiersin.org The development of a robust LC-MS/MS method for olmesartan involves meticulous optimization of chromatographic and mass spectrometric parameters.

Optimization of Chromatographic Separation for Deuterated and Non-Deuterated Analytes

Achieving optimal chromatographic separation between olmesartan and its deuterated internal standard, Olmesartan-d4 medoxomil, is fundamental for accurate quantification. Since deuterated standards are chemically similar to the analyte, their chromatographic behavior is nearly identical. nih.gov The primary goal is to achieve symmetrical peak shapes, adequate retention, and separation from endogenous plasma components. nih.govappconnect.in

Several studies have detailed the successful separation of olmesartan and its internal standard using reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC). rjptonline.orgrjptonline.org C18 columns are frequently employed for this purpose. nih.govnih.govrjptonline.org The mobile phase composition is a critical factor, typically consisting of an aqueous component with a pH modifier and an organic solvent. For instance, a mobile phase of methanol (B129727) and 2 mM ammonium (B1175870) acetate (B1210297) at a pH of 5.5 (80:20, v/v) has been used effectively. nih.gov Another method utilized a gradient elution with 0.1% formic acid in water as mobile phase A and acetonitrile (B52724) as mobile phase B. rjptonline.orgrjptonline.org The flow rate is optimized to ensure a short run time without compromising peak resolution. A flow rate of 1.0 mL/min is common in HPLC methods, while UHPLC methods can achieve faster separations at lower flow rates, such as 0.3 mL/min. nih.govrjptonline.org

The similar retention times of olmesartan and Olmesartan-d6, a commonly used deuterated internal standard, have been reported to be approximately 1.51 minutes under specific chromatographic conditions. nih.gov This co-elution is acceptable and even desirable in LC-MS/MS as the mass spectrometer can differentiate the analyte from the internal standard based on their mass-to-charge ratios.

Table 1: Exemplary Chromatographic Conditions for Olmesartan Analysis
ParameterCondition 1Condition 2
ColumnUNISOL C18 (150 x 4.6 mm, 5 µm) nih.govShimadzu Shimpack-C18 GIST AQ (50 mm X 2.1 mm, 1.9 µm) rjptonline.org
Mobile PhaseMethanol and 2 mM ammonium acetate pH 5.5 (80:20, v/v) nih.govA: 0.1% formic acid; B: Acetonitrile (gradient) rjptonline.org
Flow RateNot specified in the provided text.0.3 mL/min rjptonline.org
Run TimeNot specified in the provided text.4 min rjptonline.org
Retention Time (Olmesartan)1.51 ± 0.3 min nih.gov2.514 min rjptonline.org
Retention Time (Internal Standard)1.51 ± 0.3 min (Olmesartan D6) nih.govNot specified in the provided text.

Selection and Optimization of Ionization Parameters for Electrospray Ionization (ESI)

Electrospray ionization (ESI) is a soft ionization technique widely used in LC-MS/MS for its ability to produce intact molecular ions with high efficiency. chromatographyonline.com For the analysis of olmesartan, both positive and negative ion modes have been explored. However, studies have shown that high ionization efficiencies for olmesartan and its deuterated internal standard are achieved in the negative ion mode. nih.gov

The optimization of ESI source parameters is critical to maximize the signal intensity of the analyte and internal standard. These parameters include the capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature. chromatographyonline.com For instance, one method optimized these parameters to be 3000 V for capillary voltage, 35 psi for nebulizer pressure, 10 L/min for drying gas flow, and 270 °C for gas temperature for a similar compound. chromatographyonline.com The goal is to find the optimal conditions that provide the most stable and intense ion signal for the specific analytes.

Multiple Reaction Monitoring (MRM) Transition Optimization for this compound as Internal Standard

Tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) provides a high degree of selectivity and sensitivity for quantification. researchgate.net In MRM mode, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances specificity.

For olmesartan, the mass transition ion pair in negative ion mode is typically m/z 445.20 → 148.90. nih.govnih.gov For its deuterated internal standard, Olmesartan-d6, the transition is m/z 451.40 → 154.30. nih.gov Another study reported the transition for Olmesartan D4 as m/z 451.400 → 211.000 in positive ion mode. pharmascholars.com The selection of these specific transitions is based on obtaining the most intense and stable signals for both the precursor and product ions. The collision energy is also optimized to achieve efficient fragmentation of the precursor ion into the desired product ion.

Table 2: Optimized MRM Transitions for Olmesartan and its Deuterated Internal Standard
CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Olmesartan445.20148.90Negative nih.govnih.gov
Olmesartan D6451.40154.30Negative nih.gov
Olmesartan D4451.400211.000Positive pharmascholars.com

Rigorous Bioanalytical Method Validation Guidelines and Compliance

To ensure the reliability and accuracy of bioanalytical data, methods must be rigorously validated according to guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA). appconnect.in Validation encompasses several key parameters, including selectivity, specificity, linearity, and calibration range.

Assessment of Method Selectivity and Specificity in Biological Matrices

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components, metabolites, and concomitant medications. appconnect.innih.gov Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. healthinformaticsjournal.com

To assess selectivity, blank plasma samples from multiple sources are analyzed to ensure that no significant interfering peaks are observed at the retention times of olmesartan and its internal standard. appconnect.inresearchgate.net The absence of interference from endogenous plasma components is a key indicator of a selective method. nih.gov Additionally, the method's specificity is evaluated by checking for any cross-talk between the MRM transitions of the analyte and the internal standard. appconnect.in The matrix effect, which is the suppression or enhancement of ionization by co-eluting matrix components, is also thoroughly investigated to ensure it does not compromise the accuracy of the results. nih.gov

Evaluation of Linearity and Calibration Range

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. nih.govijpsm.com

The calibration range is established to cover the expected concentrations in the study samples. For olmesartan, linearity has been demonstrated over various concentration ranges, such as 5.002–2,599.934 ng/mL and 5-1500 ng/mL. rjptonline.orgfrontiersin.org The linearity is evaluated using a linear regression model, and the correlation coefficient (r²) is expected to be greater than 0.99. nih.govfrontiersin.org The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the lower limit of quantification, LLOQ). frontiersin.org

Table 3: Linearity and Calibration Range for Olmesartan Quantification
Linearity Range (ng/mL)Correlation Coefficient (r²)Reference
5.002–2,599.934> 0.99 nih.govfrontiersin.org
8–10,000≥ 0.997 nih.gov
10-150% (0.080 - 0.120 mg/mL)0.9999 ijrpb.com
5-1500Not specified in the provided text. rjptonline.org
25–1800> 0.99 researchgate.net

Precision and Accuracy Determination (Intra-day and Inter-day Variability)

The validation of bioanalytical methods is crucial for ensuring reliable data. Precision, measured as the coefficient of variation (%CV) or relative standard deviation (%RSD), and accuracy, expressed as percent bias or relative error (%RE), are key validation parameters. Studies on Olmesartan quantification using deuterated internal standards demonstrate high levels of precision and accuracy.

Intra-day (within-run) and inter-day (between-run) assessments show that the methods are reproducible and reliable over time. For instance, one LC-MS/MS method for Olmesartan showed intra- and inter-day precision (%CV) ranging from 3.07% to 9.02%, with accuracy (%bias) between -5.00% and 0.00% nih.gov. Another study reported intra- and inter-run precision below 8.1% and 8.0%, respectively, with accuracy within ±9.0% researchgate.net. These findings, summarized in the table below, fall well within the accepted regulatory limits, which typically require %CV to be less than 15% and accuracy to be within ±15% (or ±20% at the Lower Limit of Quantification, LLOQ) appconnect.in.

Table 1: Intra-day and Inter-day Precision and Accuracy of Olmesartan Bioanalysis
ParameterConcentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias/RE)Inter-day Accuracy (%Bias/RE)Source
Study 1LLOQ, LQC, MQC, HQC3.07 - 9.02Not Specified-5.00 - 0.00Not Specified nih.gov
LLOQ3.23Not Specified98.54% (as % of nominal) nih.gov
Study 2Four Concentration Levels< 8.1< 8.0± 3.6± 9.0 researchgate.net
Study 3LLOQ, LQC, MQC, HQCBelow 15%-10.09% to 5.69% researchgate.net
Study 4LQC, MQC, HQC0.71 - 1.991.46 - 4.2496.67 - 100.26 (% of nominal)96.81 - 102.64 (% of nominal) pharmascholars.com

Recovery Efficiency Assessment from Complex Biological Samples

The recovery of an analyte from a biological matrix like plasma is a critical measure of the extraction efficiency of a bioanalytical method. A consistent and reproducible recovery is more important than achieving 100% recovery. The use of a stable isotope-labeled internal standard (SIL-IS) like Olmesartan-d4 is ideal because it is expected to have the same extraction recovery as the analyte, thereby compensating for any variability during the sample preparation process. aptochem.com

Table 2: Recovery Efficiency of Olmesartan and Olmesartan-d4
AnalyteMean Recovery (%)Internal StandardIS Mean Recovery (%)Source
Olmesartan75.68Olmesartan-d480.2 researchgate.net
Olmesartan70.4Olmesartan-d497.1 researchgate.net
Olmesartan56.14Olmesartan-d461.21 pharmascholars.com
Olmesartan81.41Olmesartan-d681.72 appconnect.in

Matrix Effect Evaluation and Mitigation Strategies

The matrix effect is the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting compounds from the biological matrix. kcasbio.commedipharmsai.com This is a significant challenge in LC-MS/MS bioanalysis, as it can adversely affect the accuracy and reproducibility of the method. kcasbio.com The primary strategy to mitigate matrix effects is the use of a stable isotope-labeled internal standard that co-elutes with the analyte. kcasbio.com

This compound, being chemically and physically almost identical to the unlabeled Olmesartan, experiences the same degree of ion suppression or enhancement. researchgate.net By calculating the peak area ratio of the analyte to the internal standard, the variability caused by the matrix effect is normalized, leading to more accurate quantification. kcasbio.com

Studies evaluate the matrix effect by comparing the response of an analyte in post-extraction spiked plasma samples to its response in a neat solution. nih.gov The variability of the internal standard-normalized matrix factor across different lots of plasma (including normal, hemolyzed, and lipemic plasma) should be within 15% to be acceptable. nih.govpharmascholars.com For a method quantifying Olmesartan with Olmesartan-d6 as the internal standard, the variability of the IS-normalized matrix factor was found to be low, at 2.08% for high concentration samples and 5.55% for low concentration samples, demonstrating effective mitigation of the matrix effect nih.gov. Another study using Olmesartan-d4 showed the %CV of the ISTD-normalized matrix factor to be 0.74% and 1.00% at high and low concentrations, respectively pharmascholars.com.

Stability Studies in Biological Samples (e.g., Freeze-Thaw, Short-Term, Long-Term, Auto-sampler)

Assessing the stability of an analyte in a biological matrix under various storage and processing conditions is a mandatory part of method validation. This ensures that the concentration of the analyte does not change from the time of sample collection to the time of analysis. Stability studies for Olmesartan have been conducted under several conditions.

Freeze-Thaw Stability: This test evaluates the stability of the analyte after repeated cycles of freezing and thawing. Olmesartan has been shown to be stable in plasma after five freeze-thaw cycles. researchgate.net

Short-Term (Bench-Top) Stability: This assesses stability at room temperature for a period equivalent to the time samples might be left out during processing. Olmesartan in plasma was found to be stable for at least 15 hours at room temperature. researchgate.net

Long-Term Stability: This determines how long samples can be stored at low temperatures (e.g., -70°C). Studies have confirmed that Olmesartan is stable in plasma for at least 90 days and up to 112 days when stored at -70°C. researchgate.netnih.gov

Auto-sampler Stability: This checks for stability in the processed sample while it sits (B43327) in the auto-sampler before injection. Olmesartan samples were stable for up to 68 hours in the auto-sampler at 5°C. appconnect.in

Table 3: Stability of Olmesartan in Biological Samples
Stability TypeConditionDurationResultSource
Freeze-ThawFive CyclesN/AStable researchgate.net
Short-Term (Bench-Top)Room Temperature15 hoursStable researchgate.net
Long-TermRefrigerator (2-8°C)90 daysStable (>97% of initial conc.) nih.gov
-70°C112 daysStable researchgate.net
Auto-sampler5°C68 hoursStable appconnect.in

Comparison of Deuterated Versus Structural Analog Internal Standards in Bioanalysis

The choice of an internal standard (IS) is one of the most critical aspects of developing a robust quantitative bioanalytical method. nih.gov The ideal IS should mimic the analyte's behavior throughout sample preparation and analysis to correct for variability. scispace.com The two main types of internal standards used are deuterated (or other stable isotope-labeled) standards and structural analogs.

Deuterated internal standards, such as this compound, are considered the "gold standard" for LC-MS based bioanalysis. scispace.comkcasbio.com Because they have nearly identical physicochemical properties to the analyte, they co-elute chromatographically and exhibit similar extraction recovery and ionization responses. aptochem.comresearchgate.net This allows them to effectively compensate for variations in sample processing and, most importantly, for matrix effects, which is a major advantage over other types of internal standards. kcasbio.com Regulatory agencies like the European Medicines Agency (EMA) have noted that the vast majority of bioanalytical method submissions utilize stable isotope-labeled internal standards. kcasbio.com

Structural analogs are compounds that are chemically similar but not identical to the analyte. While they can be used if a deuterated standard is unavailable, they often have different retention times, extraction efficiencies, and ionization responses. scispace.com This dissimilarity means a structural analog may not accurately track the analyte's behavior, leading to a failure to compensate for matrix effects or other sources of variability. kcasbio.com This can result in assay bias and compromise the reliability of the data, potentially requiring costly and time-consuming investigations. kcasbio.com

While deuterated standards are superior, they are not without potential challenges. In some cases, the inclusion of multiple deuterium (B1214612) atoms can slightly alter the compound's properties, leading to chromatographic separation from the unlabeled analyte. kcasbio.com Furthermore, the purity of the deuterated standard is critical, as any presence of the unlabeled analyte as an impurity can interfere with the measurement and lead to inaccurate results. tandfonline.com Despite these considerations, the use of a deuterated internal standard like Olmesartan-d4 is widely recognized as the most reliable approach for the accurate quantification of Olmesartan in regulatory bioanalysis. researchgate.netnih.gov

Application of Olmesartan D4 Medoxomil in Pharmacokinetic Investigations

Utilization in Preclinical Pharmacokinetic and Toxicokinetic Studies

Preclinical evaluation in animal models is a mandatory step in drug development, providing initial data on a drug's behavior and safety profile. Long-term treatment studies in animal models, including rats and dogs, have been conducted to assess the beneficial effects and antihypertensive properties of olmesartan (B1677269) medoxomil. researchgate.netnih.gov In these toxicokinetic (TK) and pharmacokinetic (PK) studies, accurate measurement of drug concentration in plasma over time is essential.

The use of a deuterated internal standard like olmesartan-d4 is pivotal for generating reliable data in these animal models. nih.govresearchgate.net For instance, studies in rats and dogs investigating dose-dependent effects and organ protection rely on validated bioanalytical methods. researchgate.net A sensitive and reproducible LC-MS/MS method for the simultaneous determination of olmesartan and another agent in rat plasma was successfully developed and applied to a pharmacokinetic study, demonstrating the feasibility of such precise measurements in preclinical research. researchgate.net The stable isotope-labeled internal standard compensates for variability during sample processing and analysis, ensuring that the pharmacokinetic parameters derived from animal studies are accurate and reproducible. acanthusresearch.comnih.gov

Role in Human Clinical Pharmacokinetic and Bioequivalence Studies

In human studies, Olmesartan-d4 Medoxomil is indispensable as an internal standard for the quantification of olmesartan in plasma. nih.gov Olmesartan medoxomil itself is not typically measured in plasma as it is rapidly and completely hydrolyzed to the active olmesartan during absorption. nih.gov Therefore, bioanalytical methods focus on measuring the active metabolite. The use of a stable isotope-labeled internal standard, such as olmesartan-d4 or olmesartan-d6, is considered the gold standard and is recommended by regulatory agencies for bioanalytical method development. nih.govnih.gov

The primary pharmacokinetic parameters used to characterize systemic exposure are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC). science.gov Accurate determination of these parameters is fundamental for both novel drug evaluation and for bioequivalence studies, which compare a generic product to a reference product. preprints.org

Bioequivalence is established if the 90% confidence intervals (CIs) for the geometric mean ratio (test/reference) of Cmax and AUC fall within the range of 80-125%. preprints.org Numerous studies have successfully demonstrated the bioequivalence of different olmesartan medoxomil formulations, relying on LC-MS/MS methods validated with deuterated internal standards to achieve the required precision. researchgate.net The use of olmesartan-d4 ensures that the calculation of Cmax and AUC is robust and reliable. nih.gov

Table 1: Pharmacokinetic Parameters of Olmesartan in Healthy Adult Volunteers

Parameter Value Reference
Absolute Bioavailability 28.6% nih.gov
Time to Peak Plasma Concentration (Tmax) 1-3 hours nih.gov
Terminal Elimination Half-Life (t½) 10-15 hours nih.gov
Volume of Distribution (Vd) Low (approx. 17 L)
Renal Clearance 0.5-0.7 L/h nih.gov

This table presents typical pharmacokinetic values for the active metabolite, olmesartan, following oral administration of olmesartan medoxomil. These values are reliably determined using bioanalytical methods employing deuterated internal standards.

Understanding the full kinetic profile of a drug involves characterizing its absorption, distribution, and elimination phases. Olmesartan is absorbed and rapidly converted from its prodrug form, reaching peak concentrations within 1-3 hours. nih.gov It exhibits low extravascular tissue distribution and is eliminated via both renal (urine) and biliary (feces) pathways. nih.gov The elimination is biphasic with a terminal half-life of approximately 10 to 15 hours. nih.gov

The accuracy of each of these assessments hinges on the quality of the plasma concentration data collected over time. By using Olmesartan-d4 as an internal standard, bioanalytical methods can precisely quantify olmesartan concentrations across a wide dynamic range, from post-absorption peaks to the low levels seen in the terminal elimination phase. nih.govresearchgate.net This allows for the precise modeling of the drug's kinetic profile.

Bioequivalence studies demand high analytical precision to confidently determine if two formulations perform identically. nih.gov A major challenge in bioanalysis is the "matrix effect," where endogenous components in plasma can interfere with the ionization of the analyte in the mass spectrometer, leading to variability and inaccuracy. nih.gov

A stable isotope-labeled internal standard (SIL-IS) like olmesartan-d4 is the ideal tool to combat this issue. nih.govacanthusresearch.com Because it is chemically identical to the analyte, it co-elutes during chromatography and experiences the exact same matrix effects and variability during sample extraction and ionization. nih.govnih.gov By calculating the ratio of the analyte response to the internal standard response, these variations are effectively normalized, significantly reducing analytical variability and improving the accuracy and precision of the results. scispace.com This is why regulatory bodies recommend a SIL-IS for reliable bioanalysis. nih.govnih.gov

Impact of Isotopic Labeling on Pharmacokinetic Parameters

A crucial consideration when using a deuterated compound is the potential for the "kinetic isotope effect" (KIE), where the heavier mass of deuterium (B1214612) can slow down chemical reactions, including metabolic processes. bioscientia.de The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes alter the rate and pathways of metabolism. bioscientia.denih.gov

However, for the application of this compound as an internal standard, this effect is negligible and, in fact, desired to be minimal. The primary purpose of the deuteration is to provide a mass shift for detection in the mass spectrometer, not to alter the drug's disposition. acanthusresearch.com Since olmesartan itself undergoes very little further metabolism, the sites of deuteration on the olmesartan-d4 molecule are not typically involved in bond-breaking metabolic steps. nih.gov Therefore, its pharmacokinetic behavior—its absorption, distribution, and elimination—is expected to be identical to that of the unlabeled olmesartan. acanthusresearch.com This identical behavior is what allows it to be a perfect proxy, accurately reflecting any procedural variations without introducing its own pharmacokinetic differences. nih.govscispace.com

Population Pharmacokinetic Modeling Facilitated by Deuterated Tracers

Population pharmacokinetic (PopPK) modeling is a sophisticated statistical method used to understand the sources of variability in drug concentrations among a patient population. preprints.org These models can identify how factors (covariates) such as age, weight, organ function, or race influence pharmacokinetic parameters like clearance and volume of distribution. preprints.org

The development of a robust PopPK model requires a large dataset of precise and accurate drug concentration measurements from many individuals. The use of highly reliable bioanalytical methods is a prerequisite for successful modeling. Assays validated with a stable isotope-labeled internal standard, such as olmesartan-d4, provide the high-quality data necessary for this purpose. nih.govresearchgate.net By minimizing analytical error, the true biological variability between subjects can be more accurately estimated, leading to a more predictive and useful PopPK model. This allows for a better understanding of the drug's behavior in diverse patient groups.

Metabolic Fate and Drug Drug Interaction Studies Using Olmesartan D4 Medoxomil

Elucidation of Olmesartan (B1677269) Medoxomil Biotransformation Pathways

The primary biotransformation pathway of olmesartan medoxomil is its rapid and complete conversion to the active metabolite, olmesartan, through ester hydrolysis. drugbank.com This de-esterification occurs during absorption from the gastrointestinal tract. nih.govnih.gov Following this initial conversion, there is virtually no further metabolism of the active olmesartan moiety. fda.govfda.gov The medoxomil group is released as diacetyl, which is then quickly cleared through further metabolism and excretion. nih.gov

In Vitro Metabolism Studies Using Liver S9 Fractions and Microsomes

In vitro studies utilizing rat liver S9 fractions have been instrumental in confirming the metabolic conversion of olmesartan medoxomil. These studies demonstrate that the compound is highly reactive in the presence of liver S9 fractions, leading to the efficient formation of its active metabolite, olmesartan. scirp.orgscirp.org The primary reaction observed in these systems is the hydrolytic metabolism mediated by liver esterase enzymes present in the S9 fraction. researchgate.net This confirms that the liver is a key site for the bioactivation of this prodrug.

Identification and Quantification of Metabolites through LC-MS/MS with Deuterated Standards

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method used for the quantification of olmesartan in biological samples like human plasma. researchgate.netnih.gov The use of a stable isotope-labeled (deuterated) internal standard, such as olmesartan-d4, is recommended by regulatory agencies and has been shown to be appropriate for the reliable determination of olmesartan. nih.govresearchgate.net

The deuterated standard closely mimics the chromatographic behavior and ionization efficiency of the non-labeled analyte, which corrects for variations during sample preparation and analysis. This leads to high accuracy and precision in pharmacokinetic and bioequivalence studies. nih.gov Validated LC-MS/MS methods can achieve a wide linearity range, for instance, from 5 to 2500 ng/mL in human plasma, making them well-suited for clinical research. nih.govresearchgate.net

In Vivo Metabolic Profiling in Animal Models and Human Subjects

In vivo studies in both animal models (such as rats and dogs) and human subjects have consistently shown that orally administered olmesartan medoxomil is rapidly absorbed and converted to olmesartan. nih.govdrugbank.com Measurable amounts of the intact prodrug, olmesartan medoxomil, are not found in plasma or excreta, confirming the completeness of its first-pass conversion. drugbank.comnih.gov

Peak plasma concentrations of the active metabolite, olmesartan, are typically observed 1 to 2 hours after administration. nih.govfda.gov The elimination of olmesartan is biphasic, with a terminal half-life of approximately 13 hours. fda.gov Olmesartan exhibits a dual mode of elimination; about 35% to 50% of the absorbed dose is excreted via the kidneys in urine, while the remainder is eliminated in the feces through biliary secretion. nih.govfda.govfda.gov Pharmacokinetic studies in beagle dogs have also been conducted to compare different formulations and particle sizes of olmesartan medoxomil, using the plasma concentration of olmesartan to assess bioavailability. researchgate.net

Assessment of Metabolic Enzyme Involvement and Reaction Phenotyping

A significant characteristic of olmesartan's metabolism is that it is not metabolized by the cytochrome P450 (CYP450) enzyme system. nih.govnih.govnih.gov The bioactivation from the prodrug olmesartan medoxomil to the active olmesartan is a result of hydrolysis by esterase enzymes. scirp.orgresearchgate.net The active olmesartan itself undergoes no significant further metabolism. drugbank.com This lack of involvement with the CYP450 system means that olmesartan has no effect on P450 enzymes, which minimizes the potential for metabolic drug interactions. fda.govnih.gov

Investigation of Potential Drug-Drug Interactions Affecting Olmesartan Metabolism

Due to its metabolic pathway, which is independent of the cytochrome P450 system, olmesartan medoxomil has a low potential for clinically significant metabolic drug-drug interactions. nih.govnih.gov Co-administration studies in healthy volunteers with drugs like digoxin (B3395198) and warfarin (B611796) showed no significant interactions. nih.govfda.gov Similarly, the bioavailability of olmesartan was not significantly affected by the concurrent administration of antacids. nih.govfda.gov

Competitive Metabolism Studies

While CYP450-mediated interactions are not expected, competition for the same hydrolytic enzymes could potentially occur. An in vitro study using rat liver S9 fractions investigated the competitive metabolism of olmesartan medoxomil when co-incubated with other drugs that also undergo hydrolytic metabolism, such as ramipril (B1678797) and fenofibrate. scirp.orgscirp.orgresearchgate.net

The results indicated that the presence of these other drugs could reduce the rate of olmesartan formation. Specifically, the rate of formation of the active metabolite olmesartan was reduced by 12.68% in the presence of ramipril and by 6.56% in the presence of fenofibrate. scirp.org When all three drugs were combined, a more pronounced reduction of 18.96% in the formation of olmesartan was observed. scirp.orgscirp.org This suggests a potential for competitive inhibition at the level of the esterase enzymes responsible for the prodrug activation. researchgate.net

Interactive Data Tables

Table 1: Competitive Metabolism of Olmesartan Medoxomil in Rat Liver S9 Fractions

Co-administered DrugReduction in Olmesartan Formation Rate (%)
Ramipril12.68
Fenofibrate6.56
Ramipril + Fenofibrate18.96

Data sourced from an in vitro study investigating competitive hydrolytic metabolism. scirp.orgscirp.org

Enzyme Induction and Inhibition Effects

Olmesartan-d4 medoxomil, a deuterated analog of olmesartan medoxomil, is utilized in pharmacokinetic studies to trace the metabolic fate of the parent drug. Olmesartan medoxomil itself is a prodrug that undergoes rapid and complete de-esterification to its pharmacologically active metabolite, olmesartan, during absorption from the gastrointestinal tract. medex.com.bdnih.gov The investigation of its potential for drug-drug interactions, specifically through enzyme induction and inhibition, is a critical aspect of its pharmacological profile.

Research has consistently shown that the active metabolite, olmesartan, is not metabolized by the cytochrome P450 (CYP450) enzyme system. medex.com.bdnih.govnih.gov This metabolic characteristic is central to its low potential for clinically significant drug-drug interactions mediated by this pathway. nih.gov The biotransformation of the prodrug to the active olmesartan is a hydrolysis reaction not dependent on CYP enzymes. drugbank.com Consequently, olmesartan is not anticipated to interact with other medications that are substrates, inhibitors, or inducers of the CYP450 system. medex.com.bd

Studies have confirmed that olmesartan has no discernible effects on P450 enzymes. medex.com.bd This lack of interaction means that olmesartan is not expected to induce or inhibit the metabolic activity of these crucial enzymes. The absence of CYP450-mediated metabolism precludes the possibility of competitive inhibition for the same enzyme active site with co-administered drugs. Furthermore, olmesartan does not appear to stimulate the synthesis of CYP enzymes, a process known as enzyme induction, which can lead to accelerated metabolism and reduced efficacy of other medications.

The primary elimination pathways for olmesartan are renal and biliary excretion of the unchanged drug. nih.govnih.gov Approximately 35-50% of the absorbed dose is excreted in the urine, with the remainder eliminated in the feces via biliary excretion. unboundmedicine.com This dual excretion route, independent of metabolic conversion by major enzyme systems, further underscores the low risk of drug-drug interactions related to enzyme activity. nih.gov

Given the metabolic profile of olmesartan, which involves a lack of metabolism by the cytochrome P450 system, detailed in vitro studies quantifying the inhibitory concentration (IC50) or inhibition constant (Ki) against various CYP isoforms are not extensively reported in the scientific literature. Similarly, specific data on the induction of CYP enzymes are not a focal point of research for this compound, as it is not a substrate or modulator of this system. The consensus from available pharmacological data is that olmesartan medoxomil presents a minimal risk of metabolic drug interactions through enzyme induction or inhibition. nih.govnih.gov

Impurity Profiling and Quality Control Reference Standard Applications

Use of Olmesartan-d4 Medoxomil as a Reference Standard for Impurity Quantification

Stable isotope-labeled (SIL) compounds, such as this compound, are considered the gold standard for quantitative analysis, particularly in chromatographic techniques coupled with mass spectrometry (MS). acanthusresearch.comnih.gov When used as an internal standard (IS), this compound is added in a known quantity to samples containing Olmesartan (B1677269) Medoxomil and its impurities. Because it is chemically almost identical to the analyte, it co-elutes during chromatography and experiences similar effects from the sample matrix, such as ion suppression or enhancement in LC-MS analysis. nih.govscispace.comresearchgate.net

The key advantage of using a SIL internal standard is its ability to correct for variability during sample preparation and analysis. scispace.comresearchgate.net Any loss of analyte during extraction, derivatization, or injection is mirrored by a proportional loss of the internal standard. amazonaws.com In mass spectrometry, the deuterated standard is distinguished from the unlabeled analyte by its higher mass. acanthusresearch.com The quantification of an impurity is therefore based on the ratio of the MS response of the impurity to the response of the known amount of this compound. This approach significantly improves the accuracy, precision, and reproducibility of the quantification, as it compensates for potential matrix effects and procedural errors that can plague external standard methods. acanthusresearch.comnih.gov

The use of SIL analogs has been widely shown to reduce the effect of the sample matrix and provide reproducible and accurate recoveries in LC-MS/MS assays. acanthusresearch.com This makes this compound an ideal internal standard for accurately quantifying known and unknown impurities during the quality control of Olmesartan Medoxomil.

Development of Analytical Methods for the Detection and Quantification of Process-Related Impurities and Degradation Products

Robust analytical methods are essential for separating, detecting, and quantifying impurities in Olmesartan Medoxomil. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques employed for this purpose, often coupled with UV or photodiode array (PDA) detectors, and increasingly, with mass spectrometry. derpharmachemica.comnih.gov

The development of these methods involves a systematic approach to optimize various chromatographic parameters to achieve adequate separation of the main compound from all potential impurities. scirp.orgoup.com These impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products). researchgate.netresearchgate.net

Key steps in method development include:

Column Selection: Typically, reversed-phase columns like C18 are used, which provide good retention and separation for lipophilic molecules like Olmesartan Medoxomil. derpharmachemica.comscirp.org

Mobile Phase Optimization: A mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) is optimized to achieve the best resolution between the API and its impurities. derpharmachemica.comnih.gov Gradient elution is often employed to separate a wide range of impurities with different polarities within a reasonable timeframe. nih.gov

Forced Degradation Studies: To ensure the method is "stability-indicating," the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. semanticscholar.org The method must be able to separate the degradation products formed under these conditions from the intact drug. scirp.orgsemanticscholar.org

In these validated methods, this compound is incorporated as an internal standard. Its addition allows for precise quantification, especially in LC-MS methods where it helps to normalize the signal and correct for instrumental drift and matrix effects. nih.gov

Below is an interactive table summarizing typical parameters for an HPLC method for Olmesartan Medoxomil impurity profiling.

ParameterTypical ConditionPurpose
Column C18 (e.g., 150 mm x 4.6 mm, 5µm) derpharmachemica.comscirp.orgProvides hydrophobic stationary phase for good separation of Olmesartan and its impurities. oup.com
Mobile Phase Gradient of aqueous buffer (e.g., phosphate (B84403) buffer) and Acetonitrile derpharmachemica.comscirp.orgAllows for the elution and separation of compounds with a range of polarities.
Flow Rate 1.0 mL/min oup.comnih.govControls the speed of the mobile phase and affects retention times and resolution.
Detection Wavelength ~225 nm derpharmachemica.comnih.govWavelength at which Olmesartan and its key impurities show significant UV absorbance.
Internal Standard This compoundEnsures accurate and precise quantification by correcting for analytical variability. acanthusresearch.com

Establishment of Traceability and Certification of this compound as a Reference Material

For this compound to be used as a reliable reference standard, its own purity and identity must be unequivocally established through a rigorous certification process. This process ensures the traceability of the standard to national or international standards. A Certified Reference Material (CRM) is produced and certified in accordance with standards such as ISO 17034 and ISO/IEC 17025. sigmaaldrich.com

The certification process involves:

Synthesis and Purification: The deuterated compound is synthesized with the isotopic label placed on a stable part of the molecule to prevent exchange. acanthusresearch.com It is then highly purified to minimize the presence of unlabeled Olmesartan Medoxomil and other impurities. tandfonline.comchromatographyonline.com

Comprehensive Characterization: The identity and structure of this compound are confirmed using a battery of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Purity Assessment: The purity of the reference material is determined using high-resolution quantitative techniques, such as chromatography (HPLC, GC) and sometimes quantitative NMR (qNMR). The presence of any unlabeled drug is a critical parameter that must be quantified, as it can interfere with the analysis of the analyte of interest. tandfonline.com

Certificate of Analysis (CoA): A detailed CoA is issued, which documents the certified purity value, its uncertainty, the methods used for characterization, and storage instructions. pharmaffiliates.comsynzeal.com

Organizations like the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP) provide highly characterized reference standards for APIs like Olmesartan Medoxomil. usp.orgsigmaaldrich.com Similarly, specialized manufacturers produce certified deuterated standards, ensuring they meet the stringent quality required for use in regulated pharmaceutical analysis. pharmaffiliates.com

AnalysisPurpose in Certification
1H and 13C NMR Confirms the chemical structure and position of the deuterium (B1214612) labels.
Mass Spectrometry Confirms the molecular weight and isotopic enrichment.
HPLC/UHPLC Determines chromatographic purity and quantifies impurities.
Karl Fischer Titration Measures water content.
Thermogravimetric Analysis (TGA) Determines residual solvent content.
Quantitative NMR (qNMR) Provides an absolute purity value without the need for a separate standard.

Future Directions and Emerging Research Perspectives

Exploration of Isotope Effects on Biological Activity and Transport

The substitution of hydrogen with its stable, heavier isotope, deuterium (B1214612), can profoundly influence the physicochemical properties of a drug molecule without altering its fundamental pharmacology. uniupo.itnih.govnih.gov This substitution leads to a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. mdpi.com The primary consequence of this increased bond strength is the kinetic isotope effect (KIE), which can decrease the rate of metabolic reactions that involve the cleavage of this bond. nih.gov

For Olmesartan-d4 Medoxomil, this effect is of particular interest. Olmesartan (B1677269) Medoxomil is a prodrug that is hydrolyzed to its active metabolite, olmesartan, in the gastrointestinal tract. mdpi.comnih.gov Further metabolism of olmesartan may be susceptible to the KIE if deuterium is placed at a site of metabolic attack. By slowing down the metabolism, deuteration has the potential to:

Improve Pharmacokinetic Profiles: A reduced rate of metabolism can lead to a longer plasma half-life and increased drug exposure. nih.govnih.govdrugdiscoverytoday.com This could potentially allow for different therapeutic strategies.

Reduce Metabolite-Related Toxicity: In cases where drug metabolites contribute to adverse effects, slowing their formation could enhance the safety profile of the parent drug. nih.gov

Enhance Efficacy: By increasing the stability and systemic exposure of the active compound, a more sustained therapeutic effect might be achieved. nih.gov

Future research will focus on meticulously mapping the metabolic pathways of olmesartan and identifying the specific sites where the KIE in this compound can be maximally leveraged. Such studies are crucial to understanding how deuteration impacts its biological activity, receptor binding affinity, and transport across cellular membranes compared to its non-deuterated counterpart.

Development of Ultra-Sensitive Analytical Techniques for Low-Concentration Detection

The progression of this compound from a research compound to a potential therapeutic tool necessitates the development of highly sensitive and specific analytical methods for its detection and quantification in biological matrices. Existing methods for Olmesartan Medoxomil, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), provide a solid foundation. nih.govijrpb.comnih.govresearchgate.neteurasianjournals.com These techniques are routinely used for quality control and pharmacokinetic analysis of the non-deuterated drug. ijrpb.comnih.gov

However, to fully characterize the subtle pharmacokinetic differences imparted by deuteration, analytical techniques with even lower limits of detection (LOD) and quantification (LOQ) are required. Future research will focus on:

Advanced Mass Spectrometry: Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical studies due to its high selectivity and sensitivity. Optimizing LC-MS/MS methods for this compound will enable precise quantification in complex biological fluids like plasma, even at very low concentrations.

Method Validation: Rigorous validation according to international guidelines (e.g., ICH) will be essential to ensure the accuracy, precision, and reproducibility of these new methods. ijrpb.com This includes establishing linearity, recovery, and stability under various conditions. researchgate.net

The table below summarizes the parameters of existing, well-established analytical methods for the non-deuterated form, which will serve as benchmarks for the development of new, ultra-sensitive techniques for this compound.

TechniqueColumnMobile PhaseDetection WavelengthLinearity RangeReference
RP-UPLCWaters Acquity UPLC BEH C18 (100 X 2.1 mm, 1.7 µm)pH 3.4 Buffer: Acetonitrile (B52724) (60:40% v/v)250 nm0.080 - 0.120 mg/mL ijrpb.com
RP-HPLCEurospher 100 RP C18 (250 × 4.6 mm ID, 5 μm)Methanol (B129727): 0.05% o-phosphoric acid (60:40 v/v)270 nmNot Specified nih.gov
RP-HPLCHypersil BDS C8 (250X4.6mm, 5μm)Buffer: Acetonitrile (55:45 % v/v)250 nm10 - 120 µg/mL eurasianjournals.com
HPLCEurospher 100(-5) C18 (250 × 4.6 mm)Acetonitrile: 0.05 M ammonium (B1175870) acetate (B1210297) buffer: 0.1 mL triethylamine239 nm8 - 10,000 ng/mL nih.gov

Expansion of Deuterated Analogues in Advanced Drug Discovery Paradigms

The use of deuterium in drug design has evolved from a niche strategy to a mainstream approach in medicinal chemistry. uniupo.itnih.gov Initially, the focus was on the "deuterium switch," where marketed drugs were deuterated to create next-generation products with improved pharmacokinetic profiles. nih.gov The first FDA-approved deuterated drug, deutetrabenazine, exemplifies the success of this approach. nih.gov

More recently, the paradigm has shifted towards incorporating deuterium at the earliest stages of drug discovery to overcome metabolic liabilities of novel chemical entities. uniupo.itnih.gov Deucravacitinib is a pioneering example of a de novo deuterated drug approved by the FDA. nih.gov This trend highlights the growing recognition of "heavy drugs" as a valuable tool for optimizing drug properties. researchgate.net

The development of this compound fits within this advanced paradigm. Future research will likely explore the creation of other deuterated analogues of angiotensin II receptor blockers and other cardiovascular drugs. The strategic application of deuteration could lead to new therapies with significant clinical advantages. The expansion of this field is supported by a growing number of deuterated compounds entering clinical trials. researchgate.net

Deuterated DrugNon-Deuterated CounterpartTherapeutic AreaApproval Status
DeutetrabenazineTetrabenazineHuntington's DiseaseFDA Approved (2017) nih.gov
DeucravacitinibN/A (de novo design)PsoriasisFDA Approved (2022) nih.gov
DonafenibSorafenibHepatocellular CarcinomaApproved in China (2021) researchgate.net
VV116Remdesivir (related)COVID-19Approved in China researchgate.net

Integration of Deuterated Tracers in Quantitative Systems Pharmacology Models

Quantitative Systems Pharmacology (QSP) is a modeling discipline that integrates systems biology and pharmacokinetics/pharmacodynamics (PK/PD) to create predictive mathematical models of drug action and disease progression. fda.govyoutube.com These complex models aim to provide a mechanistic understanding of how a drug affects the body and can help optimize drug development. youtube.com

Stable isotope tracers, particularly deuterated compounds, are invaluable tools in this context. nih.gov Because they are non-radioactive and behave almost identically to their non-deuterated counterparts, they can be safely administered to track the absorption, distribution, metabolism, and excretion (ADME) of a drug in vivo. researchgate.net

This compound is ideally suited to serve as a tracer in QSP models for several reasons:

Metabolic Fate Mapping: By administering this compound and using sensitive analytical techniques to track it and its deuterated metabolites, researchers can build a highly detailed map of the drug's metabolic fate.

Parameterizing QSP Models: The data generated from tracer studies provide precise quantitative inputs for QSP models, reducing uncertainty and increasing the model's predictive power. youtube.com This allows for more accurate simulations of drug behavior under various clinical scenarios.

Understanding Drug-Drug Interactions: Deuterated tracers can be used to investigate how co-administered drugs affect the metabolism of olmesartan, providing crucial information for clinical practice.

The integration of data from this compound tracer studies into QSP platforms represents a powerful future direction. This approach will enable a deeper, more quantitative understanding of olmesartan's pharmacology and facilitate the more efficient development of related cardiovascular therapies.

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of Olmesartan-d4 Medoxomil in preclinical studies?

  • Methodological Answer : Utilize reverse-phase liquid chromatography (RP-LC) with a C18 column and a mobile phase of acetonitrile/water (acidified with 0.1% orthophosphoric acid, pH 3.5). Validate the method per ICH guidelines, ensuring specificity for deuterated compounds. Compare retention times (e.g., ~5.4 min for olmesartan medoxomil) and peak purity against certified reference standards (CAS 144689-63-4 for non-deuterated form; TRC O549997 for deuterated) .

Q. What pharmacokinetic parameters of Olmesartan Medoxomil are critical for designing clinical pharmacology studies?

  • Methodological Answer : Focus on AUC0-∞ and Cmax, which increase by ~60% in moderate hepatic impairment and triple in severe renal impairment (creatinine clearance <20 mL/min). Use population pharmacokinetic modeling to adjust dosing in specific populations, referencing FDA-prescribed parameters .

Q. What preclinical safety assessments are required for this compound?

  • Methodological Answer : Conduct in vitro chromosome aberration assays (negative in vivo) and reproductive toxicity studies in rats/rabbits. Monitor offspring for renal pelvic dilatation and survival rates, as seen in late-pregnancy exposure models. Include genotoxicity testing per OECD guidelines .

Advanced Research Questions

Q. How can Quality by Design (QbD) principles optimize stability-indicating methods for this compound?

  • Methodological Answer : Define critical analytical attributes (CAAs: peak area, retention time) and critical method parameters (CMPs: mobile phase ratio, flow rate). Use face-centered cubic design to optimize chromatographic conditions. Validate forced degradation studies (acid/alkali hydrolysis, oxidation) to ensure method robustness .

Q. What formulation strategies improve the bioavailability of Olmesartan Medoxomil, and how are they evaluated?

  • Methodological Answer : Develop ethylcellulose-based nanosponges (particle size ~487 nm, PDI <0.4) to enhance solubility. Use nitrogen adsorption/desorption analysis to confirm pore volume (~0.149 cc/g) and surface area (~63.5 m²/g). Evaluate in vivo efficacy via systolic blood pressure (SBP) reduction in hypertensive rat models and cytotoxicity against A549 lung cancer cells .

Q. How should researchers address contradictory data in comparative efficacy studies between Olmesartan Medoxomil and other ARBs?

  • Methodological Answer : Use ambulatory blood pressure monitoring (ABPM) over 24 hours to assess trough-to-peak ratios (60–80% for olmesartan). Apply mixed-effects models to adjust for covariates (e.g., age, renal function). Compare outcomes against ESH/ESC or JSH blood pressure goals, as done in olmesartan vs. candesartan trials .

Q. What analytical validations are required for dissolution testing of Olmesartan Medoxomil formulations?

  • Methodological Answer : Follow USP Dissolution Test 4 (0.1 M HCl, Apparatus 2 at 50 rpm). Validate using HPLC with acetonitrile/phosphate buffer (pH 3.0) mobile phase. Ensure ≥75% drug release at 15 min. Quantify related substances (e.g., degradation products) using relative response factors (e.g., 0.65 for RRT ~0.7) .

Q. How can molecular docking studies elucidate Olmesartan’s mechanism of action at the AT1 receptor?

  • Methodological Answer : Use AutoDock Vina (PyRx software) to dock olmesartan into angiotensin II type 1 (AT1) receptor models. Calculate binding affinity (IC50 ~66.2 µM) and compare with deuterated analogs. Validate docking results with in vitro receptor inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.